

Technical Support Center: Therapeutic Drug Monitoring (TDM)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **TDTM**

Cat. No.: **B15546719**

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize pre-analytical errors during Therapeutic Drug Monitoring (TDM).

Frequently Asked Questions (FAQs)

Q1: What are the most common pre-analytical errors in TDM?

Pre-analytical errors are a significant source of variability in TDM, accounting for the majority of all laboratory testing errors.^{[1][2]} The most frequently encountered errors include improper sample timing, incorrect sample collection techniques, use of inappropriate collection tubes, and issues with sample handling, transport, and storage.^{[1][2]}

Q2: Why is the timing of sample collection so critical in TDM?

The concentration of a drug in the blood varies over time after administration.^[3] Collecting a sample at the wrong time can lead to a misinterpretation of the drug level, potentially resulting in an incorrect dosage adjustment. For most drugs, "trough" levels (collected just before the next dose) are measured to assess steady-state concentrations.^{[4][5]} For certain drugs, like some antibiotics, "peak" levels (collected a specific time after administration) are also important.^{[4][5]} A study on vancomycin TDM found that 80.6% of samples were improperly timed.^{[1][6]}

Q3: Can the type of blood collection tube affect TDM results?

Yes, the choice of collection tube is crucial. Some drugs can be absorbed by the gel in serum separator tubes (SSTs), leading to falsely low measurements.^{[1][7]} Therefore, it is generally recommended to use plain red-top tubes for serum collection in TDM.^[7] Additionally, using a tube with the wrong anticoagulant (e.g., lithium heparin instead of sodium heparin for lithium monitoring) can lead to dangerously incorrect results.^{[1][2]}

Q4: What are the best practices for sample transport and storage?

Samples should be transported to the laboratory promptly to avoid degradation of the analyte.^[4] For many tests, samples should be transported on ice.^[7] If there is a significant delay anticipated (e.g., over 24 hours), the serum or plasma should be separated from the cells and frozen.^[7] It is critical to follow the specific storage and transport guidelines for the drug being monitored.

Q5: How can our lab minimize patient identification errors?

Patient misidentification is a serious pre-analytical error.^[8] Implementing a strict two-identifier system (e.g., patient name and date of birth) at the time of sample collection is essential. Barcoding systems for sample labeling can also significantly reduce the risk of mislabeling.^[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the pre-analytical phase of TDM.

Problem	Possible Causes	Recommended Actions
Drug concentration is unexpectedly low.	<ul style="list-style-type: none">- Sample drawn too early (before reaching steady-state or peak concentration).- Use of a serum separator tube (SST) causing drug absorption into the gel.^{[1][7]}- Dilution of the sample by drawing from an IV line used for drug administration.	<ul style="list-style-type: none">- Verify the timing of the last dose and the sample collection time.- Ensure the correct collection tube (plain red-top) was used.- Always draw blood from a site contralateral to the infusion line.
Drug concentration is unexpectedly high.	<ul style="list-style-type: none">- Sample drawn too soon after drug administration (during the distribution phase).- Incorrect timing of a trough level (drawn after the next dose was given).- Contamination of the sample from the infusion line.	<ul style="list-style-type: none">- Confirm the timing of the last dose and sample collection.- Ensure strict adherence to the prescribed collection time for trough levels.- Never draw TDM samples from an indwelling catheter used for drug infusion.
Results are inconsistent across different collection times.	<ul style="list-style-type: none">- High inter- and intra-patient variability.- Changes in the patient's clinical condition, co-medications, or organ function.	<ul style="list-style-type: none">- Ensure standardized collection procedures are followed for every sample.- Document any changes in the patient's status or treatment regimen on the test requisition form.
Hemolyzed sample received.	<ul style="list-style-type: none">- Traumatic venipuncture.- Shaking the sample tube too vigorously.- Exposure to extreme temperatures during transport.	<ul style="list-style-type: none">- Use proper phlebotomy techniques to minimize trauma.- Gently invert the sample tube for mixing, do not shake.- Maintain a controlled temperature during sample transport.

Insufficient sample volume.	- Difficult venipuncture.- Use of an inappropriate collection tube size.	- Employ experienced phlebotomists, especially for patients with difficult veins.- Ensure the correct size and type of collection tube are used to obtain the required volume. [7]
-----------------------------	--	--

Quantitative Data on Pre-Analytical Errors

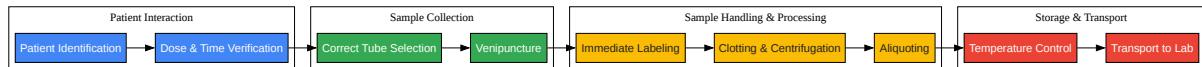
While specific percentages can vary between institutions and studies, the following table summarizes the reported frequency of pre-analytical errors in laboratory medicine, which are also relevant to TDM.

Type of Pre-analytical Error	Reported Frequency	Reference
Overall Pre-analytical Errors	Account for up to 75% of all laboratory errors.	[10]
Improperly Timed Samples (Vancomycin TDM)	80.6%	[1] [6]
Overall Rate in a Clinical Chemistry Lab	12.1%	[11]
Hemolysis	3.5% of all samples	[11]
Non-received Samples	3.7% of all samples	[11]
Patient Misidentification	~1 in 1200 test requests	[9]

Experimental Protocols

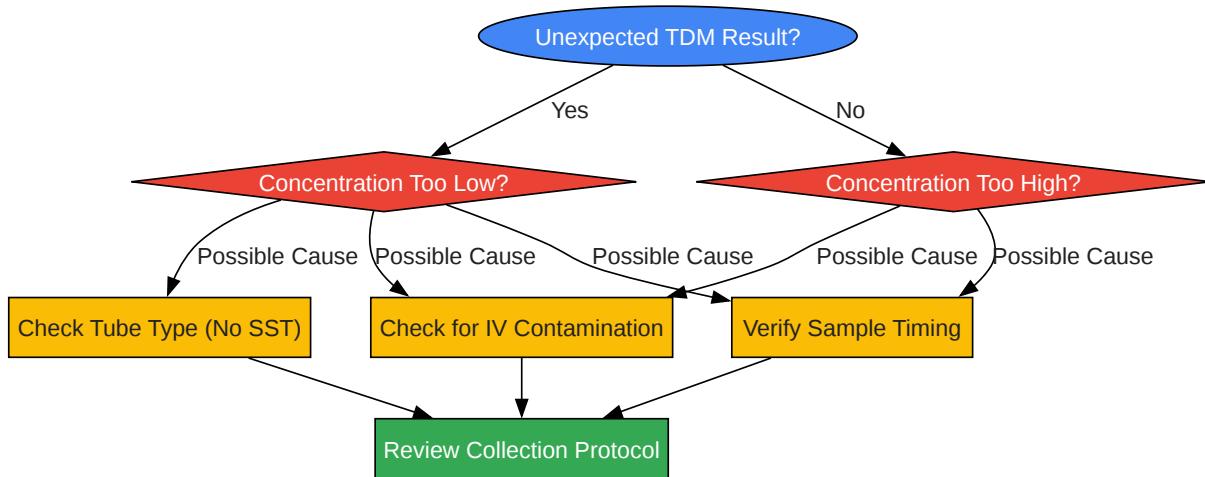
Protocol 1: General Blood Sample Collection for TDM

- Patient Preparation:
 - Confirm the patient's identity using at least two identifiers (e.g., full name and date of birth).


- Verify the time of the last drug dose and the prescribed sampling time (trough, peak, etc.).
- Inquire about any other medications the patient is taking.
- Supplies:
 - Appropriate blood collection tubes (typically a plain red-topped tube for serum).
 - Tourniquet, sterile needles, and needle holder.
 - Alcohol swabs and gauze.
 - Sample labels with patient identifiers, date, and time of collection.
- Procedure:
 - Select a suitable vein, typically in the antecubital fossa.
 - Apply the tourniquet and cleanse the venipuncture site with an alcohol swab.
 - Perform the venipuncture and collect the required volume of blood.
 - Release the tourniquet before withdrawing the needle.
 - Apply pressure to the site with gauze.
 - Gently invert the collection tube 5-10 times to mix if it contains an additive (do not shake).
 - Label the tube immediately at the patient's side.

Protocol 2: Sample Processing and Handling

- Serum Separation:
 - Allow the blood in the red-topped tube to clot at room temperature for at least 30 minutes, but no longer than 2 hours.
 - Centrifuge the sample at the recommended speed and duration (e.g., 1000-1300 x g for 10-15 minutes).


- Aliquoting and Storage:
 - Carefully pipette the serum into a labeled transport vial, avoiding disturbance of the cell layer.
 - If analysis is not performed immediately, store the serum at the temperature specified for the drug being tested (e.g., refrigerated at 2-8°C or frozen at -20°C or lower).
- Transport:
 - Package the sample appropriately to maintain its integrity and temperature during transport.
 - Ensure all accompanying documentation is complete and accurate.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for Minimizing Pre-analytical Errors in TDM.

[Click to download full resolution via product page](#)

Caption: Troubleshooting Logic for Unexpected TDM Results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Review of the Preanalytical Errors That Impact Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn0.scrvt.com [cdn0.scrvt.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Best practice in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Review of the Preanalytical Errors That Impact Therapeutic Drug Monitoring [ouci.dntb.gov.ua]
- 7. diagnosticservices.avc.upei.ca [diagnosticservices.avc.upei.ca]
- 8. researchgate.net [researchgate.net]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. myadlm.org [myadlm.org]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Therapeutic Drug Monitoring (TDM)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15546719#strategies-for-minimizing-pre-analytical-errors-in-tdm>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com